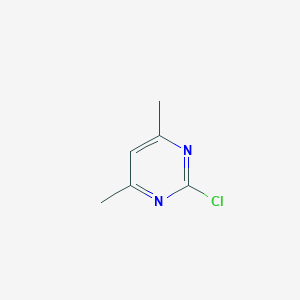

2-Chloro-4,6-dimethylpyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49016. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVPFDOTMFYQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196284 | |

| Record name | Pyrimidine, 2-chloro-4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4472-44-0 | |

| Record name | 2-Chloro-4,6-dimethylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4472-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 2-chloro-4,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004472440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4472-44-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine, 2-chloro-4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4,6-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-4,6-DIMETHYLPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWF9HK9FMS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4,6-dimethylpyrimidine: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Chloro-4,6-dimethylpyrimidine. It delves into the compound's synthesis, reactivity, and its significant role as a versatile intermediate in the development of pharmaceuticals and agrochemicals. Detailed experimental protocols for its synthesis and key reactions are presented, alongside an analysis of its structural and spectroscopic characteristics. This document serves as a critical resource for scientists and researchers engaged in organic synthesis and medicinal chemistry, offering insights into the practical application and handling of this important heterocyclic compound.

Introduction: The Significance of this compound in Modern Synthesis

This compound is a heterocyclic compound that has garnered significant attention in the fields of pharmaceutical and agrochemical research.[1] Its pyrimidine core is a key structural motif in numerous biologically active molecules. The presence of a reactive chlorine atom at the 2-position, combined with the directing effects of the two methyl groups at the 4- and 6-positions, makes it a highly valuable and versatile building block in organic synthesis.[1] This guide will explore the fundamental properties and synthetic utility of this compound, providing researchers with the essential knowledge to effectively utilize this compound in their work.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is paramount for its successful application in research and development.

Physical Properties

This compound is typically a white to light yellow crystalline solid at room temperature.[1] A summary of its key physical properties is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4472-44-0 | [2] |

| Molecular Formula | C₆H₇ClN₂ | [2] |

| Molecular Weight | 142.59 g/mol | |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 34-38 °C | [3] |

| Boiling Point | 212 °C | [4] |

| Flash Point | 110 °C | [3] |

| Solubility | Favorable solubility in organic solvents such as methanol; limited solubility in water. | [4][5] |

| Storage | Store in a cool, dry, dark place in a tightly sealed container. Recommended storage temperature is 2-8°C. | [3][4] |

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is characterized by two main signals. A singlet corresponding to the six protons of the two equivalent methyl groups typically appears around δ 2.42 ppm. A singlet for the aromatic proton at the 5-position is observed further downfield, around δ 7.33 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The methyl carbons will appear upfield, while the aromatic carbons and the carbon attached to the chlorine will be found at lower fields.

-

While high-resolution spectra are best obtained experimentally, publicly available spectral data can be found on platforms such as SpectraBase.[6][7]

Synthesis of this compound

The most common laboratory synthesis of this compound involves the chlorination of 4,6-dimethyl-2-hydroxypyrimidine hydrochloride.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,6-dimethyl-2-hydroxypyrimidine hydrochloride with an excess of phosphorus oxychloride.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, carefully remove the excess phosphorus oxychloride by distillation under reduced pressure. Cool the residue in an ice bath and slowly add a concentrated aqueous solution of a base (e.g., potassium hydroxide) to neutralize the mixture.

-

Extraction: Extract the product from the aqueous layer using a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the susceptibility of the C2-chloro group to nucleophilic aromatic substitution (SNAr). This makes it an excellent precursor for a wide array of 2-substituted pyrimidine derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring facilitates the attack of nucleophiles at the 2-position, leading to the displacement of the chloride ion.

Caption: Mechanism of nucleophilic aromatic substitution on this compound.

Application in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals. For instance, it is a precursor in the synthesis of certain kinase inhibitors and other biologically active compounds.

Application in Agrochemical Synthesis

In the agrochemical industry, this compound is utilized in the preparation of herbicides and fungicides.[1] The resulting pyrimidine-based agrochemicals often exhibit high efficacy and selectivity.

Safety and Handling

This compound is harmful if swallowed and is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. Its well-defined physical and chemical properties, coupled with its predictable reactivity in nucleophilic aromatic substitution reactions, make it an indispensable tool for the modern synthetic chemist. This guide has provided a comprehensive overview of its synthesis, properties, and applications, and it is hoped that it will serve as a valuable resource for researchers in their ongoing quest to develop novel and impactful molecules.

References

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Crossref. (1978). Synthesis of 2-Acylmethylpyrimidines from this compound. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

-

World Scientific News. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2020). Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4,6-dimethoxypyrimidine. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H7ClN2 | CID 20550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 4472-44-0 [sigmaaldrich.com]

- 4. This compound CAS#: 4472-44-0 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 2-Chloro-4,6-dimethylpyrimidine (CAS 4472-44-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-4,6-dimethylpyrimidine, a versatile heterocyclic compound pivotal in synthetic chemistry. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles, catering to the needs of researchers and professionals in drug development and agrochemical synthesis.

Introduction: The Significance of a Versatile Pyrimidine Synthon

The pyrimidine ring is a cornerstone of medicinal chemistry and materials science, forming the structural basis for a vast array of biologically active molecules, including the nucleobases essential for life.[1][2] Within the diverse family of pyrimidine derivatives, this compound (CAS 4472-44-0) emerges as a critical intermediate.[1] Its strategic placement of a reactive chlorine atom at the 2-position of the electron-deficient pyrimidine ring renders it an excellent electrophilic substrate for a multitude of chemical transformations.[1] This reactivity profile, coupled with the modulating influence of the two methyl groups, makes it an invaluable building block in the synthesis of novel compounds with potential therapeutic and agricultural applications, including antiviral agents.[3] This guide aims to provide a detailed exploration of its chemical identity, properties, synthesis, reactivity, and analytical characterization, offering a foundational resource for its effective utilization in research and development.

Chemical Identity and Nomenclature

A precise understanding of a compound's structure and nomenclature is fundamental to its scientific application. This section details the structural and naming conventions for CAS 4472-44-0.

Chemical Structure

The molecular structure of this compound consists of a pyrimidine ring substituted with a chlorine atom at the second position and methyl groups at the fourth and sixth positions.

Diagram 1: Chemical Structure of this compound

Caption: General workflow for the synthesis of this compound.

Reactivity Profile

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom serves as a good leaving group, and the electron-withdrawing nature of the pyrimidine ring facilitates attack by a wide range of nucleophiles. [1] Common Reactions:

-

Amination: It readily reacts with primary and secondary amines to form 2-amino-4,6-dimethylpyrimidine derivatives. [4]The rate of this reaction is influenced by the steric hindrance of the amine. [4]* Alkoxylation and Aryloxylation: Alcohols and phenols can displace the chlorine atom to yield the corresponding ethers.

-

Thiolation: Reaction with thiols or their corresponding salts affords 2-thioether-4,6-dimethylpyrimidines.

-

Condensation Reactions: It can undergo condensation reactions with activated methylene compounds. For instance, it has been used in the synthesis of novel curcumin analogs through condensation with protected vanillin. [5] The versatility of these reactions makes this compound a key starting material for creating diverse molecular libraries for drug discovery and agrochemical research. [1][2]

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of this compound.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A characteristic spectrum is expected to show a singlet for the proton at the 5-position of the pyrimidine ring and a singlet for the two equivalent methyl groups. [3]A reported ¹H NMR spectrum in DMSO-d₆ shows a singlet at δ 7.33 ppm (1H) and a singlet at δ 2.42 ppm (6H). [3] * ¹³C NMR: The spectrum will display distinct signals for the carbon atoms of the pyrimidine ring and the methyl groups. [6]* Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. [7][8]Due to the presence of chlorine, a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio) will be observed.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and methyl groups, as well as C=N and C=C stretching vibrations of the pyrimidine ring. [7]

-

Chromatographic Methods

-

Gas Chromatography (GC): GC is a suitable method for assessing the purity of this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for purity determination and quantitative analysis, particularly for monitoring reaction progress.

Safety and Handling

Proper handling and storage are crucial when working with this compound to ensure laboratory safety.

Hazard Identification

-

GHS Classification: It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). It may also cause skin and eye irritation. [9]In animal studies, it has been shown to cause convulsions and muscle weakness and is considered a neurotoxin. [7]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. * Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. [9]* Fire Safety: Keep away from heat and open flames. Use appropriate extinguishing media such as water spray, carbon dioxide, dry chemical, or alcohol-resistant foam in case of a fire. [10]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [10]

Conclusion

This compound is a cornerstone building block in synthetic organic chemistry, offering a reliable and versatile platform for the synthesis of a wide array of functionalized pyrimidine derivatives. Its well-defined reactivity, particularly in nucleophilic substitution reactions, makes it an indispensable tool for researchers in drug discovery and agrochemical development. A thorough understanding of its chemical properties, synthesis, and handling, as outlined in this guide, is paramount for its effective and safe utilization in advancing scientific innovation.

References

-

This compound. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

- Brown, D. J., & Lee, T. C. (1965). The Amination of Halogenopyrimidines. VII. The Influence of Branching in the Alkylamino-group on Reaction Rate. Australian Journal of Chemistry, 18(1), 129-133.

-

This compound. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

-

This compound. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

-

This compound. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

-

2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. (2018). Molecules, 23(9), 2326. [Link]

-

This compound. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

-

This compound - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

-

This compound - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

-

This compound CAS#: 4472-44-0. (n.d.). Chemsrc. Retrieved January 9, 2026, from [Link]

-

This compound. (n.d.). NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

Pyrimidine, 4,6-dichloro-. (n.d.). NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

- Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. (2001). Asian Journal of Chemistry, 13(2), 527-532.

- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). Pharmaceutical Chemistry Journal, 55(1), 35-40.

-

Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules, 26(21), 6487. [Link]

-

Reactions of Polychlorinated Pyrimidines with DABCO. (2019). Molbank, 2019(4), M1084. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 4472-44-0 [chemicalbook.com]

- 4. connectsci.au [connectsci.au]

- 5. 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation [mdpi.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. This compound | C6H7ClN2 | CID 20550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Introduction: The Central Role of Dimethylpyrimidines in Modern Synthesis

An In-depth Technical Guide to the Reactivity of the C2-Chloro Group in Dimethylpyrimidines

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents and biologically active molecules.[1][2][3][4] Its prevalence in natural products, such as the nucleobases cytosine, thymine, and uracil, underscores its fundamental role in biological systems. For researchers, scientists, and drug development professionals, substituted pyrimidines represent a "privileged scaffold"—a molecular framework that is consistently found to bind to a variety of biological targets.[1] Among the vast array of pyrimidine intermediates, 2-chloro-4,6-dimethylpyrimidine stands out as a critical and versatile building block.[5] The reactivity of its C2-chloro group is the key to its synthetic utility, providing a reliable handle for introducing molecular diversity.

This guide offers a detailed exploration of the chemical behavior of the C2-chloro group in dimethylpyrimidines. Moving beyond simple reaction lists, we will dissect the underlying electronic principles that govern its reactivity, analyze the factors that influence reaction outcomes, and provide field-proven experimental protocols to empower scientists in their synthetic endeavors.

The Electronic Landscape: Why the Pyrimidine Ring Favors Nucleophilic Attack

To understand the reactivity of the C2-chloro group, one must first appreciate the inherent electronic nature of the pyrimidine ring. The pyrimidine system is classified as a π-deficient heteroaromatic.[1][6] This electron deficiency is a direct result of the two highly electronegative nitrogen atoms at positions 1 and 3. Through both inductive (-I) and mesomeric (-M) effects, these nitrogen atoms withdraw electron density from the ring carbons.

This pronounced electron-poor character has a profound consequence: it renders the ring carbons, particularly at the C2, C4, and C6 positions, highly electrophilic and thus susceptible to attack by nucleophiles.[1][6][7][8] Consequently, while electrophilic aromatic substitution on the pyrimidine ring is difficult, nucleophilic aromatic substitution (SNAr) is greatly facilitated.[6][7] The chlorine atom at the C2 position serves as an excellent leaving group, making this site a prime target for substitution reactions.

Core Mechanism: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The predominant reaction pathway for the C2-chloro group in this compound is Nucleophilic Aromatic Substitution (SNAr).[5] This is not a single-step displacement but a well-defined, two-step addition-elimination mechanism.[9][10]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated when a nucleophile attacks the electrophilic C2 carbon. This step temporarily breaks the aromaticity of the pyrimidine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][9][11] The stability of this intermediate is crucial. The negative charge is effectively delocalized across the pyrimidine ring and, most importantly, onto the electronegative nitrogen atoms, which provides significant stabilization and lowers the activation energy for its formation.[7][11]

-

Elimination and Restoration of Aromaticity: In the second step, the aromatic system is restored through the expulsion of the chloride ion, which is an excellent leaving group.[1][9][10] This results in the formation of the final 2-substituted-4,6-dimethylpyrimidine product.

Caption: General experimental workflow for SNAr on 2-chlorodimethylpyrimidine.

Protocol 1: Synthesis of 2-Anilino-4,6-dimethylpyrimidine (N-Nucleophile)

This protocol describes a typical reaction with an amine nucleophile, a foundational transformation in the synthesis of kinase inhibitors.

-

Reagents & Equipment:

-

This compound (1.0 eq)

-

Substituted Aniline (1.1 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

n-Butanol or DMF

-

Microwave vial or round-bottom flask with reflux condenser

-

Standard work-up and purification glassware

-

-

Step-by-Step Procedure:

-

To a microwave vial, add this compound, the substituted aniline, and the solvent (e.g., n-butanol).

-

Add DIPEA to the mixture.

-

Seal the vial and place it in a microwave reactor. Heat the reaction to 120-150 °C for 15-60 minutes. Alternatively, heat the mixture at reflux in a round-bottom flask for 4-24 hours.

-

Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to afford the desired 2-anilinopyrimidine.

-

Protocol 2: Synthesis of 2-Alkoxy-4,6-dimethylpyrimidine (O-Nucleophile)

This protocol details the reaction with an alcohol in the presence of a strong base.

-

Reagents & Equipment:

-

This compound (1.0 eq)

-

Alcohol (e.g., benzyl alcohol) (1.2 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Flask suitable for anhydrous reactions under an inert atmosphere

-

Standard work-up and purification glassware

-

-

Step-by-Step Procedure:

-

To a dry flask under an inert atmosphere (N₂), add the alcohol and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.

-

Add a solution of this compound in anhydrous THF dropwise to the alkoxide solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography.

-

Data Summary: Representative Reaction Outcomes

The following table summarizes typical reaction conditions and outcomes for the substitution of the C2-chloro group with various nucleophiles, providing a quantitative basis for experimental design.

| Nucleophile Class | Specific Nucleophile | Conditions | Yield (%) | Reference |

| N-Nucleophile | Morpholine | KF (2 eq), Water, 100 °C, 17h | 86 | [12] |

| N-Nucleophile | n-Butylamine | Neat, 3 molar eq., 30 °C, 2.5h | ~90 | [13] |

| N-Nucleophile | Isopropylamine | Neat, 3 molar eq., 30 °C, 55h | ~90 | [13] |

| N-Nucleophile | t-Butylamine | Neat, 3 molar eq., 50 °C, 168h | ~90 | [13] |

| S-Nucleophile | Thiophenol | Base (e.g., K₂CO₃), DMF, RT | High | [14][15][16] |

| O-Nucleophile | Sodium Methoxide | Methanol, Reflux | High | General Knowledge |

Note: Yields are highly dependent on the specific substrate and precise reaction conditions.

Conclusion and Future Outlook

The C2-chloro group of this compound is a robust and predictable synthetic handle, whose reactivity is dominated by the electron-deficient nature of the pyrimidine ring. Its facile displacement via the SNAr mechanism by a wide array of nitrogen, oxygen, and sulfur nucleophiles makes it an invaluable tool for synthetic and medicinal chemists. By understanding the core mechanism and systematically manipulating reaction variables such as nucleophile choice, temperature, and solvent, researchers can efficiently generate diverse libraries of 2-substituted pyrimidines. As the demand for novel therapeutics continues to grow, the strategic functionalization of this versatile scaffold will undoubtedly remain a key strategy in the discovery and development of next-generation medicines.

References

-

Title: Pyrimidine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: 10. Pyrimidines Source: University of York URL: [Link]

-

Title: Nucleophilic aromatic substitution reactions of chloropyrimidines. Source: ResearchGate URL: [Link]

-

Title: Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 Source: PubMed URL: [Link]

-

Title: Nucleophilic Aromatic Substitutions Source: YouTube URL: [Link]

-

Title: The Amination of this compound and 4-Chloro-2,6-dimethylpyrimidine by Branched-chain Primary and by Secondary Amines Source: CSIRO Publishing URL: [Link]

-

Title: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi Source: Zenodo URL: [Link]

-

Title: Pyrimidine Source: Slideshare URL: [Link]

-

Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Source: Chemistry Stack Exchange URL: [Link]

-

Title: Amination of chloropyrazine and 2-chloropyrimidine Source: ResearchGate URL: [Link]

-

Title: Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation Source: ResearchGate URL: [Link]

-

Title: Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation Source: Bentham Science URL: [Link]

-

Title: Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation Source: ResearchGate URL: [Link]

-

Title: Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation Source: Bentham Science Publisher URL: [Link]

-

Title: Dihydropyrimidinones as Potent Anticancer Agents: Medicinal Chemistry Perspective Source: De Gruyter URL: [Link]

-

Title: Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation Source: ResearchGate URL: [Link]

-

Title: Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review Source: PMC - NIH URL: [Link]

-

Title: Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles Source: ChemRxiv URL: [Link]

-

Title: Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents Source: PubMed URL: [Link]

-

Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: NIH URL: [Link]

-

Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PMC URL: [Link]nih.gov/pmc/articles/PMC4524729/)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dokumen.pub [dokumen.pub]

- 3. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pyrimidine - Wikipedia [en.wikipedia.org]

- 7. bhu.ac.in [bhu.ac.in]

- 8. Pyrimidine | PPTX [slideshare.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. connectsci.au [connectsci.au]

- 14. benthamdirect.com [benthamdirect.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation | Bentham Science [eurekaselect.com]

A-Z Guide to 2-Chloro-4,6-dimethylpyrimidine: A Versatile Synthon for Modern Organic Synthesis

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1][2] 2-Chloro-4,6-dimethylpyrimidine has emerged as a particularly valuable and versatile building block, or "synthon," for the construction of complex molecular architectures.[1] This technical guide provides an in-depth exploration of this compound, detailing its fundamental reactivity and showcasing its application in cornerstone synthetic transformations. We will delve into the mechanistic underpinnings of its reactivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing field-proven experimental protocols for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of the Pyrimidine Core

The pyrimidine ring system is a fundamental heterocyclic motif found in the very building blocks of life, DNA and RNA, and is a core component in a vast array of FDA-approved therapeutics.[2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for designing molecules that interact with biological targets.[3] this compound serves as a robust entry point for accessing diverse libraries of substituted pyrimidines. The chlorine atom at the C2 position, activated by the adjacent ring nitrogens, provides a reactive handle for a wide array of chemical transformations.[4] This guide will illuminate the strategic choices behind its use, moving beyond simple reaction lists to explain the causality that drives its synthetic utility.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of a synthon is critical to predicting its behavior and designing successful synthetic routes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4472-44-0 | [5] |

| Molecular Formula | C₆H₇ClN₂ | [6] |

| Molecular Weight | 142.59 g/mol | [6] |

| Appearance | White to yellow crystalline powder or low melting solid | [7] |

| Melting Point | 34-36 °C | [7] |

| Boiling Point | 212 °C | [7] |

| Solubility | Soluble in methanol and other organic solvents | [7] |

The key to the utility of this compound lies in the reactivity of the C2-Cl bond. The pyrimidine ring is an electron-deficient aromatic system, a property that is enhanced by the electronegativity of the two ring nitrogens. This electron deficiency makes the carbon atoms of the ring, particularly C2, C4, and C6, susceptible to nucleophilic attack. The chlorine atom at the C2 position is an excellent leaving group, making this site highly activated for Nucleophilic Aromatic Substitution (SNAr) reactions.[4]

Core Synthetic Applications: A Two-Pronged Approach

The versatility of this compound can be primarily understood through two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

SNAr is the most common transformation for this synthon.[8] The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The aromaticity of the ring is temporarily broken. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the pyrimidine ring is restored.

This pathway allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.[9]

Diagram 1: General Mechanism of SNAr on this compound

Caption: The addition-elimination pathway for SNAr reactions.

Field Insight: The reaction with amines (N-nucleophiles) to form 2-anilinopyrimidines is particularly prevalent in the synthesis of kinase inhibitors, a major class of anti-cancer drugs.[8][10][11] Microwave-assisted protocols have been shown to significantly accelerate these reactions, often reducing reaction times from hours to minutes.[8]

Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

While SNAr is powerful, its scope can be limited by the availability or reactivity of certain nucleophiles. Palladium-catalyzed cross-coupling reactions offer a complementary and often more versatile approach to functionalize the C2 position.[12][13]

-

Suzuki-Miyaura Coupling: This reaction couples the chloropyrimidine with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. It is an indispensable tool for synthesizing 2-aryl or 2-vinyl pyrimidines.[13] The reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups.[13]

-

Buchwald-Hartwig Amination: This reaction provides a powerful alternative to SNAr for forming carbon-nitrogen bonds, especially with less nucleophilic amines or when SNAr conditions fail.[14][15] It involves the coupling of an amine with the aryl chloride in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[16][17]

-

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is the premier choice. It couples the chloropyrimidine with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[18][19][20] This reaction is fundamental for creating arylalkyne structures.[21]

Diagram 2: Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Key steps in the Suzuki-Miyaura cross-coupling cycle.

Case Study: Application in Kinase Inhibitor Synthesis

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[3] These drugs function by blocking the ATP-binding site of protein kinases, which are often overactive in cancer cells. This compound is a common starting material for the synthesis of these potent therapeutics. For example, in the development of Aurora Kinase inhibitors, a key step involves the nucleophilic substitution of a chlorine on a pyrimidine core with an appropriate amine.[10][11] This highlights the direct translation of the fundamental reactivity discussed here into the development of life-saving medicines.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, based on established and reliable procedures from the chemical literature.

Protocol 1: Synthesis of N-Aryl-4,6-dimethylpyrimidin-2-amine via Microwave-Assisted SNAr

This protocol is adapted from methodologies for the synthesis of 2-anilinopyrimidines.[8]

-

Objective: To synthesize a 2-aminopyrimidine derivative via a rapid, microwave-assisted nucleophilic aromatic substitution.

-

Materials:

-

This compound (1.0 mmol)

-

Substituted Aniline (1.1 mmol)

-

Ethanol (5 mL)

-

Microwave synthesis vial (10 mL) with stir bar

-

-

Procedure:

-

Combine this compound, the substituted aniline, and ethanol in the microwave synthesis vial.

-

Seal the vial securely with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the mixture at 160 °C for 10-15 minutes. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction vial to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-aryl-4,6-dimethylpyrimidin-2-amine.

-

-

Causality: The use of microwave irradiation dramatically accelerates the rate of reaction by efficiently heating the polar solvent (ethanol) and reactants, overcoming the activation energy for the formation of the Meisenheimer complex.[8]

Protocol 2: Synthesis of 2-Aryl-4,6-dimethylpyrimidine via Suzuki Cross-Coupling

This is a general procedure based on standard Suzuki-Miyaura coupling conditions.[13][22][23]

-

Objective: To form a C-C bond at the C2 position using a palladium-catalyzed Suzuki coupling.

-

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol)

-

Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1, 5 mL)

-

Schlenk flask or sealed reaction tube

-

-

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the Pd(PPh₃)₄ catalyst under the inert atmosphere.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 2-aryl-4,6-dimethylpyrimidine.

-

-

Causality: The palladium catalyst is the engine of this reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the oxidative addition, transmetalation, and reductive elimination steps. The base (K₂CO₃) is crucial for activating the boronic acid to form the boronate species required for the transmetalation step.

Conclusion

This compound stands as a testament to the power of a well-designed synthon. Its predictable reactivity, centered on the activated C2-Cl bond, provides chemists with reliable and versatile pathways for molecular construction. Through the fundamental transformations of Nucleophilic Aromatic Substitution and palladium-catalyzed cross-coupling, this simple starting material opens the door to a vast chemical space, enabling the synthesis of complex and valuable molecules for the pharmaceutical, agrochemical, and materials science industries.[1] A thorough understanding of the principles and protocols outlined in this guide empowers researchers to harness the full potential of this exceptional chemical building block.

References

-

Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives . RSC Publishing. [Link]

-

Synthesis of 2-Acylmethylpyrimidines from this compound . Crossref. [Link]

-

This compound | C6H7ClN2 | CID 20550 . PubChem. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins . PMC. [Link]

-

Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors . PubMed. [Link]

- Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.

-

One-pot Double Suzuki Couplings of Dichloropyrimidines . PMC - NIH. [Link]

-

Buchwald–Hartwig amination . Wikipedia. [Link]

-

Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents... . ResearchGate. [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors . MDPI. [Link]

-

Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi . Zenodo. [Link]

-

Sonogashira Coupling . NROChemistry. [Link]

-

Buchwald-Hartwig Cross-Coupling . J&K Scientific LLC. [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids . Semantic Scholar. [Link]

-

The Buchwald-Hartwig Amination Reaction . YouTube. [Link]

-

This compound | CAS#:4472-44-0 . Chemsrc. [Link]

-

Buchwald-Hartwig Amination . Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

-

Sonogashira coupling . Wikipedia. [Link]

-

Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles . NIH. [Link]

-

nucleophilic aromatic substitutions . YouTube. [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling . Common Organic Chemistry. [Link]

-

Sonogashira Coupling . Organic Chemistry Portal. [Link]

-

2-Chloropyrimidine . Organic Syntheses Procedure. [Link]

-

Sonogashira coupling . Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

-

Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu . ResearchGate. [Link]

-

(PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation . ResearchGate. [Link]

-

Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products . MDPI. [Link]

-

Recent Advances in Pyrimidine-Based Drugs . PMC - PubMed Central. [Link]

- Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. zenodo.org [zenodo.org]

- 5. This compound | CAS#:4472-44-0 | Chemsrc [chemsrc.com]

- 6. This compound | C6H7ClN2 | CID 20550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 4472-44-0 [m.chemicalbook.com]

- 8. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00833H [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 16. jk-sci.com [jk-sci.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. Sonogashira Coupling [organic-chemistry.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4,6-dimethylpyrimidine

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 2-Chloro-4,6-dimethylpyrimidine, a crucial intermediate in the development of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the strategic considerations behind different synthetic routes, offering detailed experimental protocols, mechanistic insights, and comparative data to inform laboratory practice and process optimization. The synthesis strategies discussed herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its chemical structure, featuring a reactive chlorine atom at the 2-position of the pyrimidine ring, makes it an excellent electrophilic partner for nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide array of functional groups, including amines, alcohols, and thiols, thereby enabling the synthesis of diverse libraries of 2-substituted pyrimidine derivatives[1]. These derivatives have shown promise as antiviral agents and are key building blocks in the synthesis of fungicides, pesticides, and kinase inhibitors[2][3][4]. The strategic importance of this scaffold necessitates robust and efficient synthetic methodologies, which will be the central focus of this guide.

Strategic Synthesis Pathways

The synthesis of this compound can be approached through several distinct pathways. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired purity, scalability, and reaction efficiency. The most common and industrially relevant strategies initiate from readily available precursors and converge on the target molecule through a key chlorination step.

Pathway I: Chlorination of 4,6-Dimethyl-2-hydroxypyrimidine

This is arguably the most direct and widely employed method for the synthesis of this compound. The starting material, 4,6-dimethyl-2-hydroxypyrimidine (which exists in tautomeric equilibrium with 4,6-dimethylpyrimidin-2(1H)-one), is commercially available or can be readily synthesized. The core of this pathway is the conversion of the hydroxyl/oxo group into a chloro group using a suitable chlorinating agent.

The conversion of a pyrimidinone to a chloropyrimidine is a nucleophilic substitution reaction at a phosphorus center followed by an intramolecular nucleophilic attack. Phosphorus oxychloride (POCl₃) is the most common and effective chlorinating agent for this transformation. The reaction proceeds through the formation of a chlorophosphate intermediate, which is subsequently displaced by a chloride ion. The use of a tertiary amine base, such as N,N-dimethylaniline, can act as a catalyst[5].

A detailed protocol for the chlorination of 4,6-dimethyl-2-hydroxypyrimidine hydrochloride is presented below.[6]

Materials:

-

4,6-dimethyl-2-hydroxypyrimidine hydrochloride

-

Phosphorochloridic acid (or Phosphorus Oxychloride, POCl₃)

-

Diethyl ether

-

Ethyl acetate

-

Concentrated aqueous potassium hydroxide solution

-

Anhydrous sodium sulfate

-

Saturated brine

Procedure:

-

Combine 4,6-dimethyl-2-hydroxypyrimidine hydrochloride (12.44 mmol) with phosphorochloridic acid (20 mL).

-

Heat the reaction mixture at reflux for 10 hours.

-

After completion, remove the excess phosphorus trichloride by distillation under reduced pressure to obtain a brown oil.

-

Cool the reaction mixture in an ice bath and slowly add concentrated aqueous potassium hydroxide solution dropwise to adjust the pH to approximately 8.

-

Add diethyl ether (30 mL) and continue stirring for 2.5 hours.

-

Separate the aqueous layer and extract it with diethyl ether (3 x 30 mL) and subsequently with ethyl acetate (3 x 30 mL).

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

The resulting yellow liquid is placed in an ice bath and dried under vacuum to yield this compound as yellow crystals.

Yield: 91%[6]

Pathway II: Synthesis from Acetylacetone and Urea followed by Chlorination

This two-step pathway is a fundamental approach that builds the pyrimidine core from basic starting materials. The first step involves a condensation reaction to form the pyrimidinone precursor, which is then chlorinated as described in Pathway I.

The condensation of a β-dicarbonyl compound, such as acetylacetone, with urea is a classic method for the synthesis of pyrimidinones. This reaction is typically acid-catalyzed. Recent advancements have demonstrated the use of microwave irradiation to significantly reduce reaction times and improve yields[7][8].

This protocol provides a rapid and efficient synthesis of the pyrimidinone intermediate.[7][8]

Materials:

-

Acetylacetone

-

Urea

-

Environmentally friendly, non-corrosive catalyst (as specified in the source)

Procedure:

-

Mix acetylacetone and urea in a dry medium in the presence of the catalyst.

-

Subject the mixture to microwave irradiation.

-

Monitor the reaction until completion.

-

Purify the product to obtain 4,6-Dimethylpyrimidine-2(1H)-one.

Yield: 85%[7]

The 4,6-dimethyl-2-hydroxypyrimidine obtained from this condensation reaction can then be chlorinated using the protocol described in section 2.1.2.

Pathway III: Synthesis from Acetylacetone and Thiourea with Subsequent Chlorination

This pathway is analogous to Pathway II, but utilizes thiourea instead of urea. This leads to the formation of 4,6-dimethylpyrimidine-2-thiol, which can then be converted to the target chloro-derivative.

The reaction of acetylacetone with thiourea in the presence of an acid catalyst yields 4,6-dimethylpyrimidine-2-thiol.[9] This thiol intermediate is a versatile precursor for various 2-substituted pyrimidines.

While the direct chlorination of the thiol is less common than the chlorination of the hydroxypyrimidine, it is a viable route. This transformation typically involves an oxidative chlorination process.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Key Steps | Advantages | Disadvantages |

| I: Direct Chlorination | 4,6-Dimethyl-2-hydroxypyrimidine | Chlorination | High yield, direct route | Relies on the availability of the starting pyrimidinone |

| II: From Acetylacetone & Urea | Acetylacetone, Urea | Condensation, Chlorination | Utilizes basic, inexpensive starting materials | Two-step process, requires isolation of intermediate |

| III: From Acetylacetone & Thiourea | Acetylacetone, Thiourea | Condensation, Chlorination | Provides access to thiol intermediate for further derivatization | Chlorination of the thiol can be more complex |

Visualization of Synthesis Pathways

Diagram 1: Overall Synthetic Strategies

Caption: Key synthetic routes to this compound.

Diagram 2: Detailed Chlorination Mechanism

Caption: Mechanism of chlorination using phosphorus oxychloride.

Conclusion

The synthesis of this compound is a well-established process with several reliable pathways. The direct chlorination of 4,6-dimethyl-2-hydroxypyrimidine offers a high-yielding and straightforward route, particularly when the starting material is readily accessible. For syntheses commencing from more fundamental building blocks, the condensation of acetylacetone with either urea or thiourea provides a cost-effective approach to the necessary pyrimidine core, which can then be efficiently chlorinated. The choice of the optimal synthetic route will depend on the specific requirements of the research or manufacturing campaign, including cost, scale, and available resources. This guide provides the necessary technical details and strategic insights to enable informed decisions in the synthesis of this important chemical intermediate.

References

- This compound | 4472-44-0 - ChemicalBook. (n.d.).

-

Yamanaka, H., Niitsuma, S., & Sakamoto, T. (1978). Synthesis of 2-Acylmethylpyrimidines from this compound. HETEROCYCLES. [Link]

- CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. (n.d.). Google Patents.

- Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives. (2020). Semantic Scholar.

- This compound | 4472-44-0. (n.d.). Benchchem.

- 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5. (n.d.).

- 2,4-Dichloro-6-methylpyrimidine synthesis. (n.d.). ChemicalBook.

- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). ResearchGate.

- Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives. (2020). ResearchGate.

- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (n.d.). Google Patents.

- Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives. (n.d.). ResearchGate.

- A RAPID AND FACILE SYNTHESIS OF 4,6-DIMETHYLPYRIMIDINE-2(1H)-ONE. (n.d.). IJPBS.

- 2,4-DICHLORO-6-METHYLPYRIMIDINE. (n.d.). ChemBK.

- This compound | C6H7ClN2 | CID 20550. (n.d.). PubChem.

- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (n.d.). Arkivoc.

- WO2002000628A2 - Synthesis of chlorinated pyrimidines. (n.d.). Google Patents.

- Preparation and Diagnosis of Pyrimidines Derivatives by Conventional And Microwave Ways. (n.d.).

- An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. (n.d.). Der Pharma Chemica.

- Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. (2008). TSI Journals.

- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.

- This compound | CAS 4472-44-0 | SCBT. (n.d.). Santa Cruz Biotechnology.

- CN111004184A - Synthesis process of 4, 6-dichloropyrimidine. (n.d.). Google Patents.

- SYNTHESIS OF CHLORINATED PYRIMIDINES. (n.d.). European Patent Office.

- Surfactant TBAB as a Catalyst for the Synthesis of 3, 4-Dihydropyrimidine Derivatives. (2024). Journal of Synthetic Chemistry.

- Synthesis and Investigation of New Different Pyrimidine-Thiones. (2017). Longdom Publishing.

- A rapid and facile synthesis of 4,6-Dimethylpyrimidine-2(1H)-one. (n.d.). ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. [PDF] Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 6. This compound | 4472-44-0 [chemicalbook.com]

- 7. ijpbs.net [ijpbs.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Electron Density and Electrophilicity of 2-Chloro-4,6-dimethylpyrimidine

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 2-chloro-4,6-dimethylpyrimidine, a key intermediate in organic synthesis and drug discovery. We delve into the intricate interplay of substituent effects on the electron density distribution within the pyrimidine ring and, consequently, its electrophilic reactivity. This document integrates theoretical principles with practical experimental and computational methodologies, offering researchers, scientists, and drug development professionals a robust framework for understanding and predicting the chemical behavior of this versatile scaffold. Through a combination of mechanistic insights, detailed protocols, and quantitative data, this guide aims to empower scientists to strategically utilize this compound in the design and synthesis of novel molecular entities.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidines are a class of heterocyclic aromatic compounds that form the core structure of numerous biologically indispensable molecules, including the nucleobases cytosine, thymine, and uracil.[1] The inherent electron-deficient nature of the pyrimidine ring, a result of the two electronegative nitrogen atoms, renders it a prime target for nucleophilic attack.[2] This characteristic is fundamental to its utility in the synthesis of a diverse array of functionalized molecules.

This compound stands out as a particularly valuable building block.[3] The strategic placement of a chlorine atom at the C2 position, flanked by two nitrogen atoms, creates a highly electrophilic center, while the methyl groups at C4 and C6 modulate the ring's electronic properties and steric environment.[4] Understanding the nuances of its electron density and electrophilicity is paramount for controlling reaction regioselectivity and achieving desired synthetic outcomes.

Theoretical Framework: Unraveling the Electronic Landscape

The reactivity of this compound is dictated by the distribution of electron density across the aromatic ring. This distribution is a consequence of the combined inductive and mesomeric effects of its substituents.

-

The Pyrimidine Core: The two nitrogen atoms at positions 1 and 3 exert a strong electron-withdrawing inductive effect (-I), which significantly reduces the electron density of the ring carbons, particularly at the C2, C4, and C6 positions.[2] This makes the pyrimidine ring inherently electrophilic.

-

The C2-Chloro Substituent: The chlorine atom is highly electronegative and further depletes electron density from the C2 position through a strong -I effect. This makes the C2 carbon the most electrophilic site on the ring and the C-Cl bond susceptible to nucleophilic attack.

-

The C4 and C6-Dimethyl Substituents: The methyl groups are electron-donating through a positive inductive effect (+I) and hyperconjugation. This partially counteracts the electron-withdrawing nature of the pyrimidine ring and the chloro substituent, subtly modulating the overall reactivity.

This interplay of electronic effects results in a polarized molecule with distinct regions of high and low electron density, predisposing the C2 position to be the primary site for nucleophilic aromatic substitution (SNAr) reactions.[3][5]

Computational Analysis: Visualizing and Quantifying Electrophilicity

Computational chemistry offers powerful tools to visualize and quantify the electronic properties of molecules, providing invaluable predictive insights into their reactivity.[6] Density Functional Theory (DFT) calculations are particularly well-suited for this purpose.[7][8]

Molecular Electrostatic Potential (MEP) Mapping

An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor or electrophilic) are colored blue.

A theoretical MEP map of this compound would clearly show a significant region of positive potential localized around the C2 carbon, confirming it as the most electrophilic center and the most likely site for nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The LUMO represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.[6] For this compound, the LUMO is expected to have a significant coefficient on the C2 carbon, further highlighting its electrophilic nature.

Workflow for Computational Analysis

The following workflow outlines the steps for performing a computational analysis of this compound.

Caption: Workflow for computational analysis of electrophilicity.

Experimental Assessment of Electrophilicity and Reactivity

While computational methods provide excellent predictions, experimental validation is crucial. The electrophilicity of this compound is most directly probed through its reactivity in nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this compound is SNAr, where a nucleophile attacks the electron-deficient C2 carbon, leading to the displacement of the chloride leaving group.[3][9] This reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[9]

Caption: SNAr mechanism for this compound.

Kinetic Studies

The rate of SNAr reactions can be quantified through kinetic studies. By monitoring the disappearance of the starting material or the appearance of the product over time, the reaction rate constant can be determined. These studies have shown that the reaction of this compound with amines follows second-order kinetics.[10] The reactivity is influenced by the steric bulk of the nucleophile, with α-branching in the amine significantly reducing the reaction rate.[10]

Experimental Protocol: SNAr with an Amine Nucleophile

The following is a general protocol for the SNAr reaction of this compound with an aniline derivative, which can be adapted for other nucleophiles.[9]

Materials:

-

This compound

-

Substituted aniline

-

Ethanol (solvent)

-

Microwave reactor

Procedure:

-

In a microwave vial, combine this compound (1 equivalent) and the substituted aniline (1.1 equivalents) in ethanol.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a specified temperature (e.g., 160 °C) for a designated time (e.g., 10 minutes).[9]

-

After cooling, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to isolate the desired 2-anilinopyrimidine derivative.

Factors Influencing Reactivity

Several factors can influence the rate and outcome of reactions involving this compound:

-

Nucleophile Strength: Stronger nucleophiles will generally react faster.

-

Steric Hindrance: As previously mentioned, sterically hindered nucleophiles will react more slowly.[10]

-

Solvent: The choice of solvent can impact reaction rates.

-

Temperature: Higher temperatures typically increase the reaction rate. Microwave irradiation has been shown to be an effective method for accelerating these reactions.[9]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇ClN₂ | [11][12] |

| Molecular Weight | 142.59 g/mol | [11][12] |

| CAS Number | 4472-44-0 | [11][13] |

| Appearance | White to light yellow crystals | |

| Melting Point | 34-38 °C | [3] |

Conclusion

This compound is a highly valuable and versatile building block in synthetic chemistry. Its well-defined electronic properties, characterized by a highly electrophilic C2 position, make it an excellent substrate for nucleophilic aromatic substitution reactions. By understanding the interplay of inductive and mesomeric effects, and by leveraging both computational and experimental techniques, researchers can effectively predict and control its reactivity. This guide provides a foundational understanding and practical methodologies to facilitate the strategic use of this compound in the development of novel compounds for a wide range of applications, particularly in the pharmaceutical industry.

References

-

Mazzotta, F., et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives. RSC Advances. Retrieved from [Link]

-

Barlin, G. B., & Brown, W. V. (1967). Kinetics of amination of this compound and 4-chloro-2,6-dimethylpyrimidine. Australian Journal of Chemistry, 20(4), 859-865. Retrieved from [Link]

-

El-Gohary, H. G., et al. (2022). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1275-1290. Retrieved from [Link]

-

Karzazi, Y., et al. (2019). Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. International Conference on Research in Education and Science (ICRES). Retrieved from [Link]

-

Indirania, R. M., Geetha, S. K., & Venkatesand, K. A. (2024). Computational Evaluation of Molecular Structure, Vibrational, Electronic Properties and Molecular Docking Studies of 5-(Hydroxymethyl) Pyrimidine. African Journal of Biomedical Research, 27(3S). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Ramesh, A., Sundar, P. V., & Murti, V. V. S. (1976). Aromatic Nucleophilic Substitution Reactions: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine with Various Nucleophiles. Indian Journal of Chemistry, 14B, 118-120. Retrieved from [Link]

-

Stevens, E. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. zenodo.org [zenodo.org]

- 5. youtube.com [youtube.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. tandfonline.com [tandfonline.com]

- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 9. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00833H [pubs.rsc.org]

- 10. connectsci.au [connectsci.au]

- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. This compound | 4472-44-0 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-4,6-dimethylpyrimidine in Common Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4,6-dimethylpyrimidine is a pivotal heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity and utility are fundamentally linked to its behavior in solution, making a thorough understanding of its solubility profile essential for reaction optimization, purification, and formulation. This guide provides a comprehensive analysis of the solubility of this compound. Due to a scarcity of centralized, quantitative public data, this document integrates theoretical principles, qualitative observations from chemical literature, and a standardized experimental protocol to empower researchers. We will explore the physicochemical properties of the solute, analyze its interactions with various solvent classes, and provide a robust, replicable methodology for determining precise solubility values in the laboratory.

Introduction to this compound

This compound (C₆H₇ClN₂) is a crystalline solid at room temperature with a melting point in the range of 34-39°C.[1][2] Its structure, featuring a pyrimidine ring substituted with two methyl groups and a reactive chlorine atom, makes it a valuable building block. The electron-withdrawing nature of the nitrogen atoms and the chlorine atom polarizes the molecule, influencing its interactions with solvents. This compound serves as a key precursor in the development of various biologically active molecules, including antiviral agents, herbicides, and fungicides.[1][3][4] Optimizing its use requires precise control over reaction conditions, which begins with selecting an appropriate solvent system where solubility is well-characterized.

Theoretical Framework: The Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a predictive framework:

-

Polar Solvents (e.g., alcohols, water) effectively dissolve polar solutes through dipole-dipole interactions and hydrogen bonding.

-

Nonpolar Solvents (e.g., hexane, toluene) are better suited for dissolving nonpolar solutes through weaker van der Waals forces (London dispersion forces).

This compound can be classified as a moderately polar compound. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, and the C-Cl bond introduces a significant dipole moment. However, the two methyl groups add nonpolar character to the molecule. This amphiphilic nature suggests it will exhibit varied solubility across a range of organic solvents.

Key Physicochemical Properties of this compound: